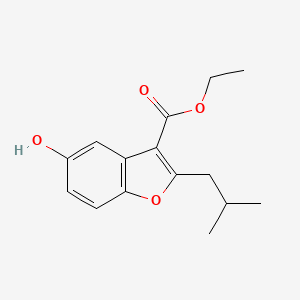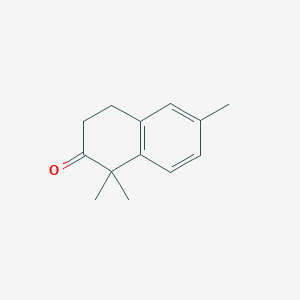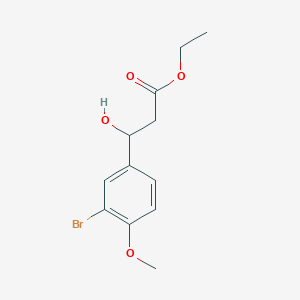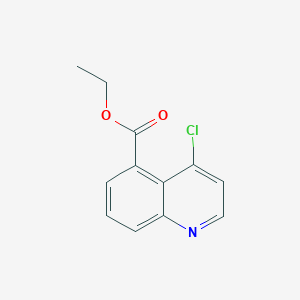
2-Bromo-5-(chloromethyl)-3-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(chloromethyl)-3-methylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyrazine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)-3-methylpyrazine typically involves the bromination and chloromethylation of 3-methylpyrazine. One common method includes the following steps:
Bromination: 3-Methylpyrazine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Chloromethylation: The brominated intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(chloromethyl)-3-methylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: 2-Bromo-5-(carboxymethyl)-3-methylpyrazine.
Reduction: 3-Methylpyrazine.
Aplicaciones Científicas De Investigación
2-Bromo-5-(chloromethyl)-3-methylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(chloromethyl)-3-methylpyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of halogen atoms can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound in drug discovery.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-chloropyrazine: Lacks the methyl group, making it less hydrophobic.
3-Methyl-5-chloropyrazine: Lacks the bromine atom, affecting its reactivity.
2-Bromo-3-methylpyrazine: Lacks the chloromethyl group, altering its chemical properties.
Uniqueness
2-Bromo-5-(chloromethyl)-3-methylpyrazine is unique due to the combination of bromine, chlorine, and methyl groups on the pyrazine ring. This unique structure imparts specific reactivity and properties, making it a valuable intermediate in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C6H6BrClN2 |
|---|---|
Peso molecular |
221.48 g/mol |
Nombre IUPAC |
2-bromo-5-(chloromethyl)-3-methylpyrazine |
InChI |
InChI=1S/C6H6BrClN2/c1-4-6(7)9-3-5(2-8)10-4/h3H,2H2,1H3 |
Clave InChI |
XKKDPSAOINZGMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


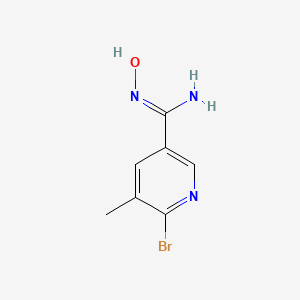
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)
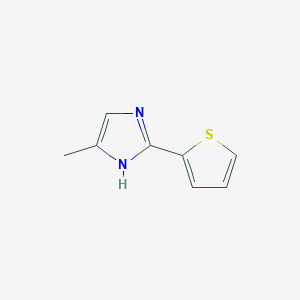
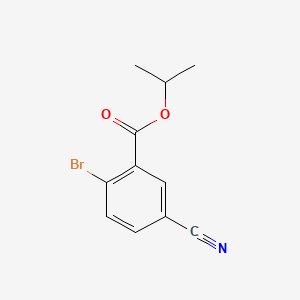

![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)
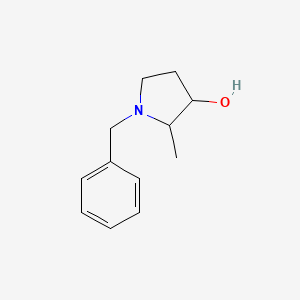
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
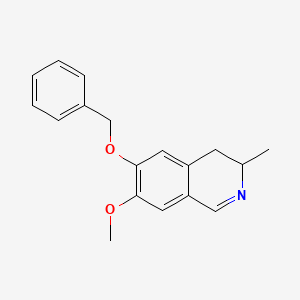
![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)
